An In-depth Technical Guide to N-(azetidin--3-yl)-N-methyl-acetamide
An In-depth Technical Guide to N-(azetidin--3-yl)-N-methyl-acetamide
Abstract
This technical guide provides a comprehensive overview of N-(azetidin-3-yl)-N-methyl-acetamide, a substituted azetidine of significant interest to the medicinal chemistry and drug development communities. We delve into the unique structural characteristics of the azetidine scaffold, detailing the synthesis, purification, and analytical characterization of the title compound. This document is intended to serve as a foundational resource for researchers, offering field-proven protocols, an analysis of the compound's physicochemical properties, and a discussion of its potential applications grounded in the established significance of the azetidine motif in modern therapeutics.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, which are four-membered nitrogen-containing heterocycles, have become crucial motifs in the field of drug discovery.[1] Their rise from chemical curiosities to privileged structures stems from the unique physicochemical and pharmacokinetic profiles they impart to bioactive molecules.[1][2][3] Key attributes conferred by the azetidine ring include:
-
Structural Rigidity: The inherent strain and conformational rigidity of the four-membered ring provide well-defined three-dimensional frameworks. This allows for precise receptor targeting and exploration of chemical space often inaccessible with larger, more flexible rings.[4]
-
Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility, increase metabolic stability, and lower lipophilicity when compared to analogous piperidine or pyrrolidine structures.[2][3][5]
-
Novel Exit Vectors: The constrained geometry of the azetidine ring offers unique exit vectors for substituents, enabling novel interactions with biological targets and aiding in structure-activity relationship (SAR) studies.[2]
The value of this scaffold is validated by its presence in several FDA-approved drugs, such as baricitinib and cobimetinib, where it is leveraged to optimize metabolic stability and pharmacokinetic behavior.[1] The compound of focus, N-(azetidin-3-yl)-N-methyl-acetamide, combines this valuable azetidine core with an N-methylacetamide functional group, making it a valuable building block for creating more complex molecules in drug discovery programs.
Physicochemical and Structural Properties
The hydrochloride salt of the title compound, N-(azetidin-3-yl)-N-methyl-acetamide hydrochloride, is the most commonly available form.[6][] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 935668-15-8 (for HCl salt) | [6] |
| Molecular Formula | C₆H₁₂N₂O · HCl | [] |
| Molecular Weight | 164.63 g/mol | [] |
| Canonical SMILES | CC(=O)N(C)C1CNC1.Cl | [] |
| InChI Key | CLRZDNKDFGOBEF-UHFFFAOYSA-N | [] |
| Appearance | Typically a solid | [8] |
| Storage | Store at room temperature, keep container tightly closed in a dry, cool, and well-ventilated place.[6][8][9] |
Synthesis and Purification
The synthesis of N-(azetidin-3-yl)-N-methyl-acetamide is typically achieved through a two-step process starting from a protected azetidine precursor. The general workflow involves the synthesis of the key intermediate, N-methylazetidin-3-amine, followed by acylation.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis. Causality behind experimental choices is noted in italics.
Step 1: Synthesis of N-methylazetidin-3-amine
-
Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 equiv.) in methanol (MeOH), add a 40% aqueous solution of methylamine (1.5 equiv.).
-
Methanol is a common protic solvent that readily dissolves both reactants. The excess of methylamine drives the equilibrium towards the formation of the imine intermediate.
-
-
Reductive Amination: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.2 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Sodium borohydride is a mild reducing agent suitable for reducing the intermediate imine to the secondary amine without affecting the Boc protecting group or the ketone starting material. Portion-wise addition at low temperature is a critical safety measure to control the exothermic reaction and prevent runaway hydrogen gas evolution.
-
-
Workup: After stirring for 2 hours at room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude N-Boc-N-methylazetidin-3-amine.
-
Deprotection: Dissolve the crude material in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3.0 equiv.). Stir at room temperature for 1 hour.
-
TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the free secondary amine on the azetidine ring.
-
-
Isolation: Concentrate the mixture under reduced pressure. Redissolve in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of N-methylazetidin-3-amine. Filter and dry the solid. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
Step 2: Acetylation to form N-(azetidin-3-yl)-N-methyl-acetamide
-
Reaction Setup: Dissolve N-methylazetidin-3-amine (1.0 equiv.) in DCM and add triethylamine (TEA) (2.5 equiv.). Cool the mixture to 0 °C.
-
DCM is an inert solvent suitable for this reaction. TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.
-
-
Acylation: Slowly add acetyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Acetyl chloride is a highly reactive acetylating agent. Slow, dropwise addition at 0 °C is necessary to control the highly exothermic reaction.
-
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified via column chromatography on silica gel (using a gradient of DCM/MeOH) to yield pure N-(azetidin-3-yl)-N-methyl-acetamide.
Structural Elucidation and Characterization
Analytical techniques are essential to confirm the structure and purity of the synthesized compound. This section outlines the expected results from key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural confirmation.
| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |
| ~4.0-4.2 ppm (m, 2H, -CH₂-N-CH₂-) | ~170 ppm (C=O) |
| ~3.6-3.8 ppm (m, 2H, -CH₂-N-CH₂-) | ~55-60 ppm (CH-N) |
| ~4.5-4.8 ppm (m, 1H, -CH-N(Me)Ac) | ~45-50 ppm (-CH₂-N-CH₂-) |
| ~2.9 ppm (s, 3H, N-CH₃) | ~30-35 ppm (N-CH₃) |
| ~2.1 ppm (s, 3H, CO-CH₃) | ~22 ppm (CO-CH₃) |
Note: The azetidine ring protons often exhibit complex splitting patterns due to their constrained nature. Two rotamers may be observed due to hindered rotation around the amide C-N bond, leading to two sets of peaks for the N-methyl and acetyl methyl groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₆H₁₂N₂O: 128.10
-
Expected [M+H]⁺: ~129.11
Diagram of Characterization Workflow
Caption: A self-validating workflow for compound characterization.
Safety and Handling
While a specific safety data sheet (SDS) for N-(azetidin-3-yl)-N-methyl-acetamide is not widely available, precautions should be based on related compounds. The starting material N-Methylacetamide is classified with reproductive toxicity (Category 1B) and may damage an unborn child.[8][9] Acetamide is suspected of causing cancer.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, potentially under an inert atmosphere like nitrogen.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[8][9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Clean mouth with water and call a physician immediately.[8]
-
Always consult the specific SDS for any reagents used in the synthesis and handling of this compound.
Conclusion
N-(azetidin-3-yl)-N-methyl-acetamide represents a valuable chemical entity, building upon the privileged azetidine scaffold that has proven instrumental in modern medicinal chemistry.[3] This guide has provided a comprehensive technical overview, from the rationale behind its synthesis to detailed protocols for its creation and characterization. The methodologies and data presented herein are designed to be a self-validating system, ensuring researchers can confidently synthesize, purify, and verify this compound for use in advanced drug discovery and development programs. The continued exploration of molecules built from such sp³-rich, constrained scaffolds holds significant promise for the future of therapeutics.[1]
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
- Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
- SAFETY DATA SHEET - N-Methylacetamide. (2025, December 22). Fisher Scientific.
- A Single-Step Synthesis of Azetidine-3-amines. (2016, April 28). ChemRxiv.
- SAFETY DATA SHEET - N-Methylacetamide. (2025, September 16). Company Website.
- SAFETY DATA SHEET - Acetamide. (2025, November 6). Sigma-Aldrich.
- N-(Azetidin-3-yl)-N-methylacetamide hydrochloride. (n.d.). ChemScene.
- CAS 935668-15-8 (N-(Azetidin-3-yl)-N-methylacetamide hydrochloride). (n.d.). BOC Sciences.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 6. chemscene.com [chemscene.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
